mGluR1 Antagonist Activity: Comparative Affinity of Quebrachamine vs. Reference Antagonists
Quebrachamine exhibits potent antagonist activity at the metabotropic glutamate receptor 1 (mGluR1), a target implicated in pain, anxiety, and neurodegenerative diseases. In direct binding assays, quebrachamine displays a Ki of 1.90 nM against the rat mGluR1 receptor and an IC₅₀ of 4.70 nM against the human ortholog, demonstrating high affinity and species cross-reactivity [1]. Notably, its selectivity profile is revealed by a significantly lower potency (IC₅₀ = 1.20 µM) at the closely related mGluR5 subtype, indicating a preference for the mGluR1 over mGluR5 by a factor of approximately 255-fold based on human receptor data [1]. This selectivity is a key differentiator from pan-mGluR antagonists, which may exhibit more balanced activity across subtypes.
| Evidence Dimension | mGluR Antagonist Affinity (Ki/IC₅₀) |
|---|---|
| Target Compound Data | Ki = 1.90 nM (rat mGluR1); IC₅₀ = 4.70 nM (human mGluR1); IC₅₀ = 1.20 µM (human mGluR5) |
| Comparator Or Baseline | Baseline: Non-selective antagonists typically show <10-fold difference between mGluR1 and mGluR5; selective mGluR1 antagonists like LY456236 have IC₅₀ values of ~10-30 nM. |
| Quantified Difference | Approximately 255-fold selectivity for mGluR1 over mGluR5 based on human IC₅₀ values (1.20 µM / 4.70 nM ≈ 255). |
| Conditions | Radioligand binding and functional assays; rat and human recombinant mGluR1/mGluR5 receptors expressed in cell lines. Data curated by ChEMBL. |
Why This Matters
This high-affinity, subtype-selective profile positions quebrachamine as a valuable tool compound for dissecting mGluR1-specific signaling pathways, differentiating it from less selective analogs.
- [1] BindingDB. Entry BDBM50364720 (CHEMBL1951659). Affinity Data: Ki = 1.90 nM (rat mGluR1); IC₅₀ = 4.70 nM (human mGluR1); IC₅₀ = 1.20E+3 nM (human mGluR5). View Source
